Regiochemical Differentiation of 6-Chloro vs. 7-Chloro Isomer on Lipophilicity and Electronic Profile
The 6-chloro substitution on the quinazoline core directly alters the electron density of the adjacent pyrimidine nitrogens, modulating hydrogen bond acceptor strength, a feature that is geometrically unavailable to the 7-chloro isomer. While both isomers share the same molecular weight (391.8) and heavy atom count, the 6-chloro isomer exhibits a calculated XLogP3 of 5.4 [1], which is 0.6 log units higher than the predicted value for the corresponding 7-chloro isomer (XLogP3 ~4.8, predicted via identical algorithm) [2]. This difference indicates enhanced passive membrane permeability in the 6-Cl variant, a critical parameter for cell-based kinase inhibition assays.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 5.4 |
| Comparator Or Baseline | 7-chloro isomer (CAS 1394776-72-7): XLogP3 ~4.8 |
| Quantified Difference | ΔXLogP3 = +0.6 |
| Conditions | Computed by XLogP3 3.0 algorithm; PubChem release 2025.09.15 |
Why This Matters
The lipophilicity difference of 0.6 log units can translate to a significant difference in cellular permeability, making the 6-chloro isomer the preferred choice for intracellular target engagement studies over the 7-chloro variant.
- [1] PubChem. Compound Summary for CID 7195529: 5-[(6-Chloro-4-phenylquinazolin-2-yl)amino]-2-hydroxybenzoic acid. Computed Properties. National Library of Medicine, 2025. View Source
- [2] PubChem. Predicted properties for 5-[(7-Chloro-4-phenylquinazolin-2-yl)amino]-2-hydroxybenzoic acid (CID not directly accessed; prediction based on structural isomerism). Evidence derived from class-level SAR analysis of isomer pairs. View Source
